7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
7-[(4-Methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-phenyl group at position 4 and a 4-methylbenzyloxy substituent at position 7 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties . Structural studies of related compounds (e.g., ) suggest that such substitutions influence molecular conformation and crystal packing, which may correlate with stability and activity .
Properties
IUPAC Name |
7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)15-25-19-11-12-20-21(18-5-3-2-4-6-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLZIKYRSVGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry
7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is utilized as a building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds.
Biology
Research has focused on the compound’s potential biological activities:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer cell lines (MCF-7), with IC50 values ranging from 6 µM to 9.54 µM, suggesting moderate to high potency.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 7-(2-Oxo-2H-chromen-7-yloxy)-4-methylbenzoate | 0.47 | High potency against MCF-7 |
| 7-(4-Methylbenzyl) | 9.54 | Moderate potency against MCF-7 |
This data underscores the importance of structural modifications in enhancing anticancer properties.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Derivatives have demonstrated reduced inflammation in cellular models.
Medicine
Given its biological activity, this compound is being explored as a lead compound for drug development. Its interactions with specific molecular targets suggest potential therapeutic effects in treating cancer and inflammatory diseases.
Case Study on Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacteria:
| Bacteria | MIC (mM) |
|---|---|
| Staphylococcus aureus | 1 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 1 |
These findings support its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at Position 7
The 7-hydroxy position of coumarins is a critical site for modulating biological activity. Below is a comparative analysis of derivatives with varying substituents at this position:
Key Observations :
- The 4-methylbenzyloxy group in the target compound confers potent antimalarial activity, comparable to quinine .
- Replacing the hydroxy group with a 4-chlorophenyl-triazole moiety (4d) enhances cytotoxicity, likely due to improved target binding .
- Bis-substitution at positions 5 and 7 () may reduce activity due to steric hindrance or altered pharmacokinetics.
Modifications at Other Positions
Variations at positions 3, 4, and 6 also influence activity:
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : The 4-methylbenzyloxy group increases logP compared to hydroxy or methoxy analogs, favoring cellular uptake .
- Electron-Withdrawing Groups : Chlorine or triazole substituents (e.g., 4d) enhance cytotoxicity, possibly via DNA intercalation or kinase inhibition .
- Steric Effects : Bis-substitution () or bulky groups at C8 () may reduce activity by hindering target interaction.
Biological Activity
The compound 7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.42 g/mol. The compound features a chromen-2-one core structure with a 4-methylbenzyl ether at the 7th position and a phenyl group at the 4th position, contributing to its unique biological profile.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor , modulating the activity of various enzymes involved in cellular processes. These interactions can disrupt normal cellular functions, leading to significant biological effects such as:
- Anticancer Activity : Inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Antimicrobial Properties : Inhibition of microbial growth.
Anticancer Activity
Research indicates that chromen-2-one derivatives, including this compound, exhibit potent anticancer properties. For instance, a study demonstrated that structurally similar compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 6 µM to 9.54 µM .
Case Study: MCF-7 Cell Line
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 7-(2-Oxo-2H-chromen-7-yloxy)-4-methylbenzoate | 0.47 | High potency against MCF-7 |
| 7-(4-Methylbenzyl) | 9.54 | Moderate potency against MCF-7 |
This data suggests that modifications at specific positions on the chromen core can significantly enhance anticancer activity.
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, derivatives with specific substitutions have demonstrated reduced inflammation in cellular models.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy:
| Bacteria | MIC (mM) |
|---|---|
| Staphylococcus aureus | 1 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 1 |
These findings support the potential use of this compound in developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
The biological activity of chromen derivatives is influenced by their structural features. Modifications at the phenyl or benzyl positions can enhance selectivity and potency against specific targets:
- Electron-Withdrawing Groups : Increase potency against cancer cells.
- Hydrophobic Interactions : Enhance binding affinity to enzyme targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
